

## Application Note: Quantitative Analysis of Enterolactone in Human Plasma by LC-MS/MS

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Compound of Interest		
Compound Name:	Enterolactone-d6	
Cat. No.:	B12413625	Get Quote

#### **Abstract**

This application note details a robust and sensitive method for the quantification of enterolactone in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs **Enterolactone-d6** as a stable isotopically labeled (SIL) internal standard to ensure high accuracy and precision.[1] The sample preparation involves a straightforward protein precipitation step, making it suitable for high-throughput analysis.[2][3] This method has been validated according to bioanalytical method validation guidelines, demonstrating excellent performance in linearity, precision, accuracy, and sensitivity.[4][5]

#### Introduction

Enterolactone is a mammalian lignan produced by the gut microbiota from dietary plant lignans found in foods like whole grains, flaxseed, and vegetables.[6][7] As a phytoestrogen, it has garnered significant interest due to its potential role in modulating estrogen receptor activity and influencing the risk of hormone-dependent cancers and cardiovascular disease.[6][8][9] Accurate quantification of enterolactone in plasma is crucial for epidemiological studies and clinical research to understand its bioavailability and physiological effects.[10][11] This protocol provides a validated LC-MS/MS method for the selective and sensitive measurement of enterolactone in plasma.

# Experimental Protocol Materials and Reagents



- Enterolactone (Analyte) and Enterolactone-d6 (Internal Standard, IS) standards
- LC-MS/MS grade Acetonitrile (ACN), Methanol (MeOH), and Water
- LC-MS grade Formic Acid
- Human plasma (K2-EDTA)
- Polypropylene microcentrifuge tubes (1.5 mL)

#### **Preparation of Solutions**

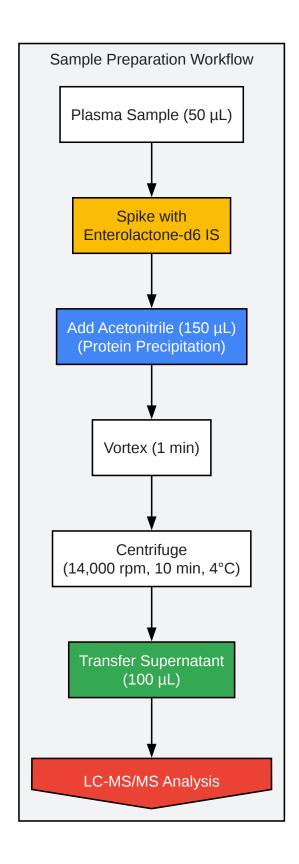
- Stock Solutions (1 mg/mL): Prepare individual stock solutions of enterolactone and Enterolactone-d6 in methanol.
- Working Standard Solutions: Serially dilute the enterolactone stock solution with 50:50
   ACN:H<sub>2</sub>O to prepare calibration standards.
- Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Enterolactone-d6 stock solution in 50:50 ACN:H<sub>2</sub>O.

#### **Sample Preparation**

The sample preparation consists of a simple protein precipitation step.

- Aliquot 50 μL of plasma samples, calibration standards, or quality control (QC) samples into 1.5 mL microcentrifuge tubes.
- Add 10  $\mu$ L of the IS Working Solution (100 ng/mL **Enterolactone-d6**) to all tubes except for the blank matrix samples.
- Add 150 μL of ice-cold acetonitrile to each tube to precipitate plasma proteins.
- Vortex the tubes vigorously for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer 100 μL of the supernatant to an autosampler vial for LC-MS/MS analysis.





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**Figure 1.** Workflow for plasma sample preparation.



#### LC-MS/MS Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[2]

Parameter	Condition
LC Column	C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 2 $\mu$ m)[12]
Mobile Phase A	Water with 0.1% Formic Acid[2][12]
Mobile Phase B	Acetonitrile with 0.1% Formic Acid[2][12]
Flow Rate	0.4 mL/min
Gradient	Start at 15% B, increase to 75% B over 2 min, hold for 0.5 min, return to initial conditions.[2]
Total Run Time	~4.5 minutes[2]
Injection Volume	5 μL
Ionization Mode	ESI Negative[2]
Source Temp.	450 °C[13]
Ion Spray Voltage	-4500 V[13]

# Data and Results Mass Spectrometry

The analytes were monitored using Multiple Reaction Monitoring (MRM). The optimized transitions and parameters are summarized below.[13][14][15]

Compound	Precursor Ion (Q1)	Product Ion (Q3)	Collision Energy (CE)	Declustering Potential (DP)
Enterolactone	297.1	133.1	-35 eV	-80 V
Enterolactone-d6	303.1	137.1	-35 eV	-80 V



### **Method Validation Summary**

The method was validated according to established guidelines for bioanalytical method validation.[4][16]

Calibration Curve The calibration curve was linear over the concentration range of 0.5 to 200 ng/mL.

Parameter	Result
Concentration Range	0.5 - 200 ng/mL
Regression Model	Linear, 1/x² weighting
Correlation (r²)	> 0.995
LLOQ	0.5 ng/mL

Precision and Accuracy Intra- and inter-day precision and accuracy were assessed using QC samples at three concentration levels.



QC Level	Conc. (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Intra-day Accuracy (%Bias)	Inter-day Accuracy (%Bias)
LQC	1.5	< 10%	< 12%	± 8%	± 10%
MQC	50	< 8%	< 10%	± 6%	± 9%
HQC	150	< 7%	< 9%	± 5%	± 7%

Acceptance

criteria for

precision

(%CV) and

accuracy

(%Bias) are

typically

within ±15%

(±20% at the

LLOQ).[2][16]

#### Recovery and Matrix Effect

Parameter	LQC	MQC	HQC
Extraction Recovery	~92%	~95%	~94%
Matrix Effect	~98%	~101%	~99%

Values close to 100%

indicate minimal

matrix suppression or

enhancement and

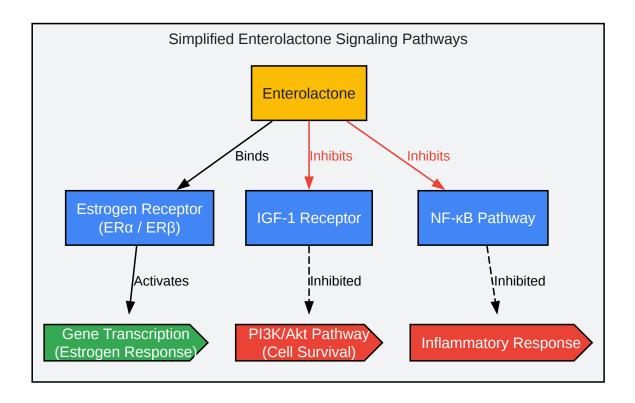
high recovery.[4]

## **Biological Context: Enterolactone Signaling**

Enterolactone exerts its biological effects primarily through modulation of estrogen signaling pathways. [6] It can bind to estrogen receptors (ER $\alpha$  and ER $\beta$ ), initiating downstream signaling



cascades.[17] Additionally, enterolactone has been shown to inhibit Insulin-Like Growth Factor-1 Receptor (IGF-1R) signaling and modulate the NF-kB pathway, which are crucial in cell proliferation and inflammation, respectively.[18][19]



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Figure 2. Key signaling pathways modulated by enterolactone.

## Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable tool for the quantification of enterolactone in human plasma. The simple sample preparation and short analytical run time make it ideal for application in large-scale clinical and epidemiological research, facilitating further investigation into the role of this important lignan in human health and disease.



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